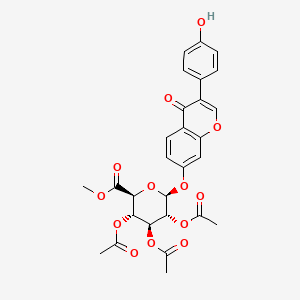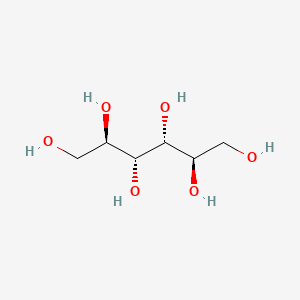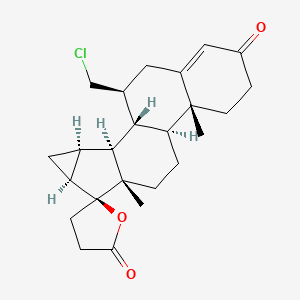
AM694 3-iodo isomer
Vue d'ensemble
Description
L'isomère 3-iodo de l'AM694 est un cannabinoïde synthétique qui est structurellement lié à l'AM694. Il contient un groupe 3-iodophényle lié par une méthanone à la base indolique. Ce composé est principalement utilisé pour des applications médico-légales et de recherche et n'est pas destiné à une utilisation humaine ou vétérinaire .
Applications De Recherche Scientifique
AM694 3-iodo isomer has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Research is conducted to understand its potential therapeutic effects and toxicological properties.
Mécanisme D'action
Target of Action
The primary targets of the AM694 3-iodo isomer are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound is a potent synthetic cannabinoid . It interacts with its targets, the CB1 and CB2 receptors, by binding to them . The Ki values, which represent the binding affinity of the compound for these receptors, are 0.08 nM for the CB1 receptor and 1.44 nM for the CB2 receptor .
Biochemical Pathways
It is known that cannabinoids typically affect the release of various neurotransmitters, thereby influencing neuronal activity .
Pharmacokinetics
Its solubility in various solvents has been determined: dmf: 20 mg/ml, dmso: 20 mg/ml, ethanol: 10 mg/ml, pbs (ph 72): 05 mg/ml . These solubility properties may influence its bioavailability.
Result of Action
Given its potent binding affinity for the cb1 and cb2 receptors, it is likely to have significant effects on the physiological processes regulated by these receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the this compound . For example, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s efficacy and action may be influenced by the physiological environment in which it is administered, including the presence of other compounds, the pH, and the temperature .
Analyse Biochimique
Biochemical Properties
AM694 3-iodo isomer is known for its potent interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. The compound exhibits high affinity for these receptors, with K_i values of 0.08 and 1.44 nM for CB1 and CB2 receptors, respectively . These interactions are crucial for its role in biochemical reactions, as the binding of this compound to these receptors can modulate various signaling pathways. The nature of these interactions involves the activation or inhibition of downstream signaling cascades, which can influence cellular responses such as neurotransmitter release, gene expression, and metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of CB1 receptors by this compound can lead to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels and subsequent modulation of protein kinase A activity. This can affect various cellular processes, including neurotransmitter release and gene expression . Additionally, the compound’s interaction with CB2 receptors can influence immune cell function, impacting inflammatory responses and immune cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors. The compound’s high affinity for CB1 and CB2 receptors allows it to effectively modulate receptor activity. This modulation can result in the inhibition or activation of various downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, this compound can influence gene expression by altering transcription factor activity, leading to changes in the expression of genes involved in cellular metabolism and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, with a stability of at least five years when stored at -20°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate cannabinoid receptor activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in behavior, immune function, and cellular metabolism . These threshold effects are important for determining the safe and effective use of the compound in research and forensic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can influence metabolic flux and metabolite levels, impacting cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . For instance, the binding of this compound to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
Méthodes De Préparation
La synthèse de l'isomère 3-iodo de l'AM694 implique plusieurs étapes :
Analyse Des Réactions Chimiques
L'isomère 3-iodo de l'AM694 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.
Substitution : Le groupe 3-iodophényle peut subir des réactions de substitution avec divers nucléophiles.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la substitution peut produire différents produits substitués.
Applications de la recherche scientifique
L'isomère 3-iodo de l'AM694 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des cannabinoïdes synthétiques.
Biologie : Le composé est étudié pour ses interactions avec les récepteurs cannabinoïdes dans les systèmes biologiques.
Médecine : Des recherches sont menées pour comprendre ses effets thérapeutiques potentiels et ses propriétés toxicologiques.
Mécanisme d'action
Le mécanisme d'action de l'isomère 3-iodo de l'AM694 implique son interaction avec les récepteurs cannabinoïdes. Le composé se lie au récepteur cannabinoïde 1 (CB1) et au récepteur cannabinoïde 2 (CB2) avec une forte affinité. Cette liaison entraîne l'activation des voies de signalisation en aval, ce qui entraîne divers effets physiologiques. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude .
Comparaison Avec Des Composés Similaires
L'isomère 3-iodo de l'AM694 est comparé à d'autres cannabinoïdes synthétiques similaires :
AM694 : Le composé parent, l'AM694, contient un groupe 3-iodophényle lié par une méthanone à la base indolique. L'isomère 3-iodo a une structure similaire mais avec un motif de substitution différent.
Isomère 4-méthoxy du RCS-8 : Un autre cannabinoïde synthétique avec un motif de substitution différent sur le groupe phényle.
RCS-4 : Un cannabinoïde synthétique avec une base indolique et un motif de substitution différents.
La singularité de l'isomère 3-iodo de l'AM694 réside dans son motif de substitution spécifique, qui peut entraîner des affinités de liaison et des effets physiologiques différents par rapport à d'autres composés similaires.
Propriétés
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FINO/c21-11-4-1-5-12-23-14-18(17-9-2-3-10-19(17)23)20(24)15-7-6-8-16(22)13-15/h2-3,6-10,13-14H,1,4-5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKGCUFVLWGTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017331 | |
| Record name | AM694 3-iodo isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-91-4 | |
| Record name | AM694 3-iodo isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










